A Technical Guide to the Discovery, Origin, and Synthesis of Milbemycin A4 Oxime
A Technical Guide to the Discovery, Origin, and Synthesis of Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime is a potent semi-synthetic macrocyclic lactone and the primary component of the broad-spectrum antiparasitic agent, milbemycin oxime. This document provides a comprehensive overview of its discovery, the biological origin of its precursor from Streptomyces hygroscopicus, and the chemical synthesis pathway. It includes detailed experimental protocols for fermentation, synthesis, and analysis, along with tabulated quantitative data and diagrams illustrating key processes and its mechanism of action.
Discovery and Origin
The journey of milbemycin A4 oxime began with the discovery of its natural precursors, the milbemycins. In 1967, A. Aoki at Hokkai Sankyo found that a metabolite mixture, designated B-41, from the fermentation of the soil actinomycete Streptomyces hygroscopicus, exhibited significant acaricidal properties. The name "milbemycin" was later coined, derived from the German word for mites, "Milben," combined with the conventional "-mycin" suffix for antibiotics produced by Streptomycetes.
Further research led to the isolation and structural elucidation of the various components of the B-41 complex, primarily milbemycin A3 and milbemycin A4. However, the natural fermentation yield of another potent component, milbemycin D, was low, prompting a chemical synthesis program to enhance the efficacy and safety of these natural products. This program focused on modifying the C-5 hydroxyl group of milbemycins A3 and A4. While various derivatives were explored, the 5-oxime derivatives showed superior efficacy against microfilariae, a broad anthelmintic spectrum, and improved safety.[1]
This led to the development of milbemycin oxime, a semi-synthetic product created through the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus to produce milbemycin A3 and A4, followed by a two-step chemical modification involving oxidation and oximation.[2][3] The final veterinary product is a mixture, with milbemycin A4 oxime being the major component.[4]
Physicochemical and Pharmacokinetic Properties
Milbemycin A4 oxime possesses distinct properties that are crucial for its formulation and therapeutic use. The commercial product, milbemycin oxime, is typically a mixture of the A4 and A3 oximes.
Table 1: Physicochemical Properties of Milbemycin A4 Oxime and its Analogue
| Property | Milbemycin A4 Oxime | Milbemycin A3 Oxime | Reference(s) |
| CAS Number | 93074-04-5 | N/A | [4] |
| Molecular Formula | C₃₂H₄₅NO₇ | C₃₁H₄₃NO₇ | [2][4] |
| Molecular Weight | 555.7 g/mol | 541.7 g/mol | [2][4] |
| Appearance | White solid | N/A | [4] |
| Purity (by HPLC) | >99% | N/A | [4] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility. | N/A | [4][5] |
| Commercial Ratio | ~70-80% of the milbemycin oxime mixture | ~20-30% of the milbemycin oxime mixture | [1][3][4][6] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs (Oral Administration)
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][8] |
| Elimination Half-life (t₁/₂) | ~1.6 days | [7][8] |
| Systemic Clearance (Cls) - A4 oxime | 41 ± 12 mL/h/kg | [7] |
| Systemic Clearance (Cls) - A3 oxime | 75 ± 22 mL/h/kg | [7] |
Production and Synthesis Workflow
The production of milbemycin A4 oxime is a multi-stage process that begins with the microbial fermentation to yield the natural precursor, milbemycin A4, followed by chemical synthesis to convert it into the final active pharmaceutical ingredient.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. US10287545B2 - Streptomyces and method for producing milbemycin A3 using same - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Further novel milbemycin antibiotics from Streptomyces sp. E225. Fermentation, isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of milbemycin antibiotics from Streptomyces strain E225. II. Isolation, characterization, structure elucidation and solution conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
